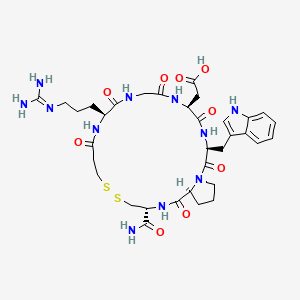

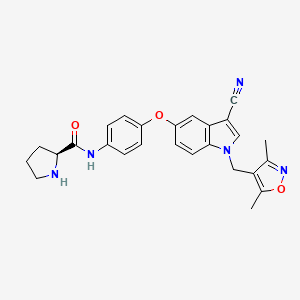

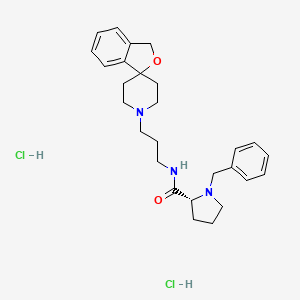

![molecular formula C13H22Br2Cl2N2 B605978 N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide CAS No. 138356-21-5](/img/structure/B605978.png)

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide

Overview

Description

BD 1047 dihydrobromide is a selective antagonist of the sigma-1 receptor. This compound has shown significant antipsychotic activity in animal models, making it a valuable tool in the study of psychiatric disorders such as schizophrenia . The sigma-1 receptor is involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and neuroprotection .

Mechanism of Action

Target of Action

BD 1047 Dihydrobromide is a selective functional antagonist of the sigma-1 receptor . The sigma-1 receptor is involved in modulating the release of dopamine and plays a significant role in the regulation of cocaine behavior .

Mode of Action

BD 1047 Dihydrobromide interacts with its primary target, the sigma-1 receptor, by acting as a functional antagonist . It exhibits a similar binding profile to that of BD 1063 but with higher affinity (approximately 10-fold) at both sigma-1 and sigma-2 sites .

Biochemical Pathways

It is known that the sigma-1 receptor plays a crucial role in several neurological processes . By acting as an antagonist, BD 1047 Dihydrobromide can potentially influence these processes.

Pharmacokinetics

It is soluble in water and dmso, which may influence its bioavailability .

Result of Action

BD 1047 Dihydrobromide shows antipsychotic activity in animal models predictive of efficacy in schizophrenia . It has been used as an antagonist of the sigma-1 receptor in hepatocellular carcinoma cells . It also decreases the Apomorphine (APO)-induced climbing behavior at the dose of 10 mg/kg in mice .

Action Environment

It’s worth noting that the compound’s storage conditions (4°c, sealed storage, away from moisture ) may play a role in maintaining its stability and efficacy.

Biochemical Analysis

Biochemical Properties

BD 1047 Dihydrobromide interacts with sigma-1 receptors . It has >50-fold selectivity at sigma-1 over sigma-2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2 .

Cellular Effects

BD 1047 Dihydrobromide has been used as an antagonist of sigma-1 receptor in hepatocellular carcinoma cells . It shows centrally-mediated antianalgesic, antiaddictive and antidystonic effects in vivo .

Molecular Mechanism

BD 1047 Dihydrobromide exerts its effects at the molecular level by binding to sigma-1 receptors . It acts as a functional antagonist, reducing the activity of these receptors .

Dosage Effects in Animal Models

In animal models, BD 1047 Dihydrobromide (1-10 mg/kg; i.p.) decreases the Apomorphine (APO)-induced climbing behavior at the dose of 10 mg/kg in mice . It also counteracts the antidepressant-like effect induced by co-administration of pramipexole and sertraline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BD 1047 dihydrobromide involves the reaction of 3,4-dichlorophenethylamine with N,N-dimethyl-2-chloroethylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The resulting product is then treated with hydrobromic acid to yield BD 1047 dihydrobromide .

Industrial Production Methods

Industrial production of BD 1047 dihydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

BD 1047 dihydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives of BD 1047 dihydrobromide with different alkyl or aryl groups .

Scientific Research Applications

BD 1047 dihydrobromide is widely used in scientific research due to its selective antagonism of the sigma-1 receptor. Some of its applications include:

Comparison with Similar Compounds

BD 1047 dihydrobromide is unique in its high selectivity for the sigma-1 receptor over other receptor subtypes. Similar compounds include:

BD 1063: Another sigma-1 receptor antagonist with a similar binding profile but lower affinity.

PRE-084 hydrochloride: A sigma-1 receptor agonist used in research to study the receptor’s function.

Ditolylguanidine: A non-selective sigma receptor ligand.

BD 1047 dihydrobromide stands out due to its high selectivity and potency, making it a valuable tool in sigma-1 receptor research .

Properties

IUPAC Name |

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOALTFHGLDVJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Br2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662758 | |

| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138356-21-5 | |

| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138356-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does BD 1047 dihydrobromide interact with sigma receptors, and what are the downstream effects observed in the study?

A1: BD 1047 dihydrobromide acts as a sigma 1 (σ1) receptor antagonist []. In the study, pre-treatment with BD 1047 dihydrobromide effectively blocked the effects of the σ1 receptor agonist Afobazole on lymphatic vessel contractility. This suggests that BD 1047 dihydrobromide competitively binds to the σ1 receptor, preventing Afobazole from binding and exerting its effects on intracellular calcium levels and ultimately, lymphatic vessel contraction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

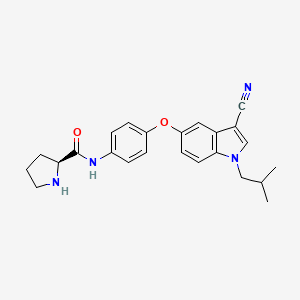

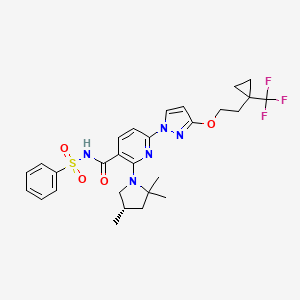

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)